molecular formula C6H12O3 B016226 2,5-Bishydroxymethyl Tetrahydrofuran CAS No. 104-80-3

2,5-Bishydroxymethyl Tetrahydrofuran

Cat. No. B016226
Key on ui cas rn: 104-80-3
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-UHFFFAOYSA-N
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Patent
US08173700B2

Procedure details

Raney nickel [ethanol was added three times to 50% commercial aqueous Raney nickel suspension (5 mL) from Acros, and decanted] was added to a solution of (5-hydroxymethylfuran-2-yl)methanol (RK-325) (3.46 g, 27 mmol) in absolute ethanol (100 mL), and hydrogenated overnight at room temperature and at a pressure of 2 bar (hydrogen consumption 61 mmol). The reaction mixture was filtered and the filtrate was concentrated under vacuum.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH2:8][OH:9])=[CH:5][CH:4]=1.[H][H]>[Ni].C(O)C>[OH:9][CH2:8][CH:6]1[O:7][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
OCC1=CC=C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08173700B2

Procedure details

Raney nickel [ethanol was added three times to 50% commercial aqueous Raney nickel suspension (5 mL) from Acros, and decanted] was added to a solution of (5-hydroxymethylfuran-2-yl)methanol (RK-325) (3.46 g, 27 mmol) in absolute ethanol (100 mL), and hydrogenated overnight at room temperature and at a pressure of 2 bar (hydrogen consumption 61 mmol). The reaction mixture was filtered and the filtrate was concentrated under vacuum.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH2:8][OH:9])=[CH:5][CH:4]=1.[H][H]>[Ni].C(O)C>[OH:9][CH2:8][CH:6]1[O:7][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
OCC1=CC=C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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